Bis(4-acetamidophenyl) carbonate

Description

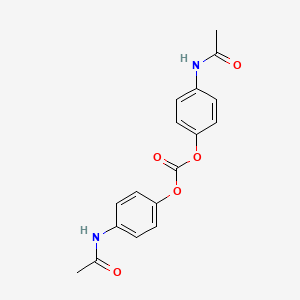

Bis(4-acetamidophenyl) carbonate is an aromatic carbonate ester characterized by two 4-acetamidophenyl groups linked via a carbonate group. This compound is structurally defined by its acetylated amine substituents on the phenyl rings, which influence its physicochemical properties, such as solubility, stability, and reactivity.

The 4-acetamidophenyl moiety is pharmacologically significant, as it is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic. Carbonate esters of this type are often explored as prodrugs or intermediates in drug delivery systems due to their hydrolytic sensitivity, which can be modulated by structural modifications .

Properties

CAS No. |

19872-72-1 |

|---|---|

Molecular Formula |

C17H16N2O5 |

Molecular Weight |

328.32 g/mol |

IUPAC Name |

bis(4-acetamidophenyl) carbonate |

InChI |

InChI=1S/C17H16N2O5/c1-11(20)18-13-3-7-15(8-4-13)23-17(22)24-16-9-5-14(6-10-16)19-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,21) |

InChI Key |

KYGYOSJDKJSBHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Bis(4-acetamidophenyl) carbonate:

Physicochemical Properties

Hydrolytic Stability :

- This compound is expected to exhibit slower hydrolysis compared to 4-acetamidophenyl 2,2,2-trichloroethyl carbonate due to the absence of electron-withdrawing trichloroethyl groups, which accelerate cleavage in the latter .

- Enzymatic hydrolysis studies of 4-acetamidophenyl trichloroethyl carbonate show rapid degradation in the presence of esterases (e.g., pancreatic lipase), with half-lives <1 hour in simulated intestinal fluid .

Solubility :

- The bis(aryl) carbonate structure likely reduces aqueous solubility compared to trichloroethyl analogues, which benefit from polar halogen substituents.

Toxicity and Pharmacokinetics

- Particle Size Effects :

- Metabolic Pathways: Unlike azo dyes (e.g., Direct Red 23), which release aromatic amines upon reduction, aryl carbonates hydrolyze to release phenolic compounds (e.g., 4-acetamidophenol) and CO₂, reducing systemic toxicity .

Table 1: Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.